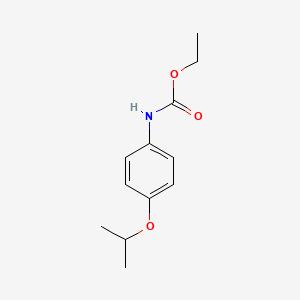

ethyl (4-isopropoxyphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-propan-2-yloxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-12(14)13-10-5-7-11(8-6-10)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOENGZWZWXVDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Ethyl 4 Isopropoxyphenyl Carbamate

Established Synthetic Pathways for Carbamate (B1207046) Ester Formation

The formation of the carbamate ester bond is a cornerstone of organic chemistry, with several reliable methods being widely employed. These pathways offer versatility in terms of starting materials, reaction conditions, and scalability.

Synthesis from Alcohols and Isocyanates

A common and generally high-yielding method for preparing carbamates is the reaction of an alcohol with an isocyanate. This reaction is typically exothermic and often proceeds without the need for a catalyst. The nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group leads to the direct formation of the carbamate. While this method is efficient, it necessitates the handling of isocyanates, which can be toxic and moisture-sensitive. nih.gov For the synthesis of ethyl (4-isopropoxyphenyl)carbamate, this would involve the reaction of ethanol (B145695) with 4-isopropoxyphenyl isocyanate.

Routes Involving Carbamyl Chlorides

An alternative to the use of isocyanates is the reaction of an alcohol with a carbamyl chloride. In the context of the target molecule, this would involve the reaction of 4-isopropoxyphenylamine with phosgene (B1210022) or a phosgene equivalent to form 4-isopropoxyphenylcarbamoyl chloride, which is then reacted with ethanol. A more direct and common approach in a laboratory setting involves the reaction of the amine (4-isopropoxyaniline) with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov This method avoids the in-situ generation or handling of the isocyanate. The reaction is generally carried out in an inert solvent, and the choice of base can influence the reaction rate and yield.

A general procedure for a similar compound, ethyl [4-(4-methoxyphenoxy)phenyl]carbamate, involves cooling a solution of the corresponding amine and pyridine (B92270), followed by the addition of ethyl chloroformate. The reaction proceeds at a low temperature initially and is then allowed to warm to room temperature.

Transesterification Approaches

Transesterification, or more accurately, transcarbamoylation, represents another viable synthetic route. This method involves the reaction of a pre-existing carbamate with an alcohol, resulting in the exchange of the alcohol moiety. For instance, a simple alkyl carbamate, such as methyl carbamate or phenyl carbamate, can be reacted with 4-isopropoxyphenol (B1293736) in the presence of a catalyst to yield the desired product, or alternatively, ethyl carbamate could be reacted with 4-isopropoxyphenol. organic-chemistry.org Tin compounds are often employed as catalysts for such transformations. organic-chemistry.org This approach is advantageous as it avoids the use of highly reactive and toxic reagents like isocyanates and phosgene. The reaction is typically driven to completion by removing the more volatile alcohol byproduct. google.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reference |

| Methyl Carbamate | Octan-1-ol | Acid Catalyst | 130-160 | google.com |

| Phenyl Carbamate | Primary/Secondary Alcohols | Tin Catalyst | 90 | organic-chemistry.org |

| Diisocyanate | Methanol | Dibutyltin dilaurate | 50 | acs.org |

This table presents representative conditions for transcarbamoylation reactions and is for illustrative purposes.

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions is a significant goal in green chemistry. For carbamate synthesis, solvent-free approaches can be particularly effective, especially when dealing with neat reactants. The reaction of an isocyanate with an alcohol, as described in section 2.1.1, can often be performed without a solvent, especially if one of the reactants is a liquid. conicet.gov.ar These reactions are typically fast and high-yielding, and the absence of a solvent simplifies purification and reduces waste. conicet.gov.ar The high selectivity of the isocyanate-alcohol reaction often precludes the need for a solvent to control side reactions. conicet.gov.ar

Targeted Synthesis of the (4-Isopropoxyphenyl)carbamate Moiety

The synthesis of this compound specifically hinges on the availability and reactivity of its constituent parts: the ethyl group, the carbamate linkage, and the 4-isopropoxyphenyl group. The most direct synthetic strategies involve the formation of the carbamate bond by connecting the ethyl and the 4-isopropoxyphenyl moieties.

A primary route commences with 4-isopropoxyaniline (B1293747). This key intermediate can be synthesized from the more readily available 4-aminophenol (B1666318) through a Williamson ether synthesis, reacting it with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. Once 4-isopropoxyaniline is obtained, it can be converted to the target carbamate.

A highly effective and widely used method is the reaction of 4-isopropoxyaniline with ethyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to act as a scavenger for the hydrogen chloride that is formed. The reaction is generally performed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to manage the exothermicity of the reaction.

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic-scale production, the optimization of reaction conditions is crucial to maximize yield, purity, and ease of execution. Key parameters for optimization include the choice of reagents, solvent, catalyst, reaction temperature, and reaction time.

When employing the route from 4-isopropoxyaniline and ethyl chloroformate, several factors can be fine-tuned:

Base: The choice and stoichiometry of the base are critical. While pyridine can act as both a base and a catalyst, an excess may complicate purification. Tertiary amines like triethylamine are effective and easily removed. The use of a solid-supported base could also simplify work-up.

Solvent: The solvent should be inert to the reaction conditions and allow for easy temperature control. Dichloromethane is a common choice due to its low boiling point and ability to dissolve the starting materials.

Temperature: The initial addition of ethyl chloroformate is often performed at 0 °C to control the reaction rate and minimize the formation of byproducts. The reaction is then typically allowed to warm to room temperature to ensure completion.

Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time, which is typically on the order of a few hours.

For transesterification approaches, catalyst selection and temperature are the most critical parameters to optimize.

| Parameter | Condition 1 | Condition 2 | Rationale |

| Base | Pyridine | Triethylamine | Pyridine can act as a catalyst, while triethylamine is a stronger, non-nucleophilic base that is easily removed. |

| Solvent | Dichloromethane | Tetrahydrofuran | Both are common inert solvents; choice may depend on solubility of starting materials and desired reaction temperature. |

| Temperature | 0 °C to room temp. | Room temperature | Starting at a lower temperature can help control the initial exotherm and potentially reduce side reactions. |

| Catalyst (for transesterification) | None (for chloroformate route) | Dibutyltin dilaurate | Catalysts are essential for transesterification routes to proceed at a reasonable rate. |

This table provides a general overview of parameters that can be optimized for the synthesis of this compound on an academic scale.

Stereoselective Synthesis of Analogues

This compound, in its parent form, is an achiral molecule as it does not possess any stereogenic centers. However, the development of chiral analogues is a critical strategy in medicinal chemistry to explore stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects. The introduction of chirality into analogues of this compound can be achieved through several synthetic approaches, primarily by incorporating chiral building blocks.

One common strategy involves the use of chiral alcohols or amines in the carbamate synthesis. For instance, a chiral secondary alcohol could be used in place of ethanol to introduce a stereocenter on the ester side of the carbamate. Similarly, if the synthesis starts from an amine and a chloroformate, a chiral amine could be employed.

Another approach is the asymmetric modification of a pre-existing analogue. For example, an analogue with a prochiral ketone could undergo asymmetric reduction to yield a chiral alcohol. The N-carbamate group itself can participate in stereoselective transformations, for example, by directing the stereochemical outcome of reactions on adjacent positions. nih.gov Research on pyrrolidine-carbamate based organocatalysts has demonstrated the utility of chiral carbamate-containing molecules in catalyzing asymmetric reactions, achieving high enantioselectivity. doi.org

While direct stereoselective synthesis of this compound analogues is not extensively reported, the principles of asymmetric synthesis can be applied to create chiral variations. For example, chiral N-C axial chirality has been induced in N-(2,6-disubstituted-phenyl)sulfonamides through chiral palladium-catalyzed N-allylation, a strategy that could potentially be adapted for N-aryl carbamates. mdpi.com

Table 1: Potential Strategies for Stereoselective Synthesis of Analogues

| Strategy | Description | Potential Chiral Building Block/Reagent |

| Chiral Alcoholysis | Reaction of 4-isopropoxyphenyl isocyanate with a chiral alcohol. | (R)- or (S)-2-butanol |

| Chiral Amination | Reaction of ethyl chloroformate with a chiral aniline (B41778) derivative. | Chiral α-methylbenzylamine |

| Asymmetric Reduction | Reduction of a ketone-containing analogue using a chiral reducing agent. | CBS reagent (Corey-Bakshi-Shibata) |

| Catalytic Asymmetric Synthesis | Palladium-catalyzed cross-coupling with a chiral ligand. | Chiral phosphine (B1218219) ligands (e.g., BINAP) |

Post-Synthetic Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

Post-synthetic modification is a powerful tool to generate a library of analogues from a common intermediate to explore the structure-activity relationship (SAR). The structure of this compound offers several sites for modification: the phenyl ring, the carbamate nitrogen, the ethyl ester, and the isopropoxy group. Varying substituents at these positions can modulate the electronic, steric, and lipophilic properties of the molecule, which in turn can influence its biological activity. nih.gov

Modification of the Phenyl Ring:

The aromatic ring is a prime target for derivatization. Electrophilic aromatic substitution reactions can introduce a variety of functional groups (e.g., nitro, halogen, alkyl) onto the phenyl ring, although the regioselectivity will be directed by the existing isopropoxy and carbamate groups. A more versatile approach is to start with pre-functionalized anilines. For instance, using substituted 4-isopropoxyanilines allows for the introduction of a wide range of substituents at various positions on the ring.

Modification of the Carbamate Nitrogen:

Modification of the Ester Group:

The ethyl ester can be readily modified by first hydrolyzing it to the corresponding carboxylic acid, followed by esterification or amidation with a diverse set of alcohols or amines. This allows for the exploration of the steric and electronic requirements of the binding pocket that interacts with this part of the molecule.

Modification of the Isopropoxy Group:

The isopropoxy group can be varied by starting the synthesis from different 4-alkoxyanilines. This allows for tuning the lipophilicity and steric bulk at this position. For example, replacing the isopropyl group with smaller (methoxy) or larger (benzyloxy) groups can probe the size constraints of the target's binding site.

SAR studies on related carbamate inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have shown that the nature of the substituents on the phenyl ring and the carbamate nitrogen can dramatically affect potency and selectivity. nih.govnih.gov For example, in a series of tacrine-carbamate hybrids, substituents on the phenyl ring of the carbamate moiety significantly influenced the inhibitory activity against both AChE and BuChE. nih.gov

Table 2: Representative Analogues of this compound for SAR Studies and their Potential Biological Impact (Hypothetical)

| Compound | Modification Site | R Group | Potential Impact on Activity (based on general principles) |

| 1 | Phenyl Ring (Position 3) | -NO₂ | Electron-withdrawing group may alter binding affinity. |

| 2 | Phenyl Ring (Position 2) | -Cl | Introduction of halogen can increase lipophilicity and potentially lead to halogen bonding. |

| 3 | Carbamate Nitrogen | -CH₃ | N-methylation removes hydrogen bond donor capability, affecting target interaction. |

| 4 | Ester Group | -CH(CH₃)₂ | Increased steric bulk on the ester may enhance or decrease binding depending on pocket size. |

| 5 | Isopropoxy Group | -CH₂Ph | Larger alkoxy group increases lipophilicity and potential for π-stacking interactions. |

Molecular and Electronic Structure Characterization: Advanced Theoretical and Spectroscopic Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental findings and provide insights into molecular properties that are often challenging to probe directly. For ethyl (4-isopropoxyphenyl)carbamate, a multi-faceted computational approach can be employed to elucidate its ground-state properties, reactivity, conformational landscape, and dynamic behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the electronic structure and ground-state properties of medium-sized organic molecules. By applying DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a wealth of information about this compound can be obtained. These calculations can predict optimized molecular geometries, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

| Property | Calculated Value |

| Optimized Energy | [Hypothetical Value, e.g., -850.123 Hartrees] |

| Dipole Moment | [Hypothetical Value, e.g., 3.5 Debye] |

| HOMO Energy | [Hypothetical Value, e.g., -6.2 eV] |

| LUMO Energy | [Hypothetical Value, e.g., -0.8 eV] |

| HOMO-LUMO Gap | [Hypothetical Value, e.g., 5.4 eV] |

Table 1: Hypothetical DFT-calculated ground state properties of this compound.

Quantum Chemical Descriptors and Reactivity Indices

Building upon the electronic properties derived from DFT, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors, based on conceptual DFT, provide a framework for understanding and predicting chemical behavior.

Key reactivity indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

The local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate the carbonyl carbon as a primary electrophilic site and the nitrogen and oxygen atoms of the carbamate (B1207046) group, as well as the oxygen of the isopropoxy group, as nucleophilic centers. The reactivity of the aromatic ring would be influenced by the electron-donating nature of the isopropoxy group.

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.7 eV |

| Chemical Softness (S) | 1 / (2η) | 0.185 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.27 eV |

Table 2: Hypothetical quantum chemical descriptors for this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and isopropoxy groups, as well as the rotational freedom around the C-N and C-O bonds of the carbamate linkage, gives rise to a complex conformational landscape for this compound. A thorough conformational analysis is crucial for understanding its structure-property relationships.

The potential energy surface (PES) can be explored by systematically rotating key dihedral angles and calculating the corresponding energy at each point using DFT or other computational methods. This analysis would likely reveal several low-energy conformers. A significant aspect of carbamate conformation is the possibility of cis and trans isomers with respect to the C-N amide bond. While the trans conformation is generally more stable in acyclic amides, the energy barrier for rotation can be relatively low, and the presence of different conformers in equilibrium is possible. Studies on related phenylcarbamates have shown the existence of both endo and exo conformations, referring to the orientation of the carbonyl group relative to the phenyl ring, which adds another layer of complexity to the conformational space.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into vibrational motions, conformational transitions, and interactions with solvent molecules.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the flexibility of the alkyl chains and the dynamics of the carbamate group. It would allow for the observation of transitions between different low-energy conformers identified in the PES scan and the calculation of the free energy barriers between them. Furthermore, MD simulations can be used to study the hydration shell around the molecule and to identify specific hydrogen bonding interactions with solvent molecules, which are crucial for understanding its solubility and transport properties. The interaction of the aromatic ring with other molecules, such as π-π stacking, can also be investigated through MD simulations.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that are essential for validating the theoretical models and for the definitive structural elucidation of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the isopropoxy group (a doublet for the methyl protons and a septet for the methine proton), and the aromatic protons (typically appearing as a set of doublets for a para-substituted benzene (B151609) ring). The chemical shift of the N-H proton of the carbamate group would also be observable, and its position could be sensitive to solvent and concentration.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carbamate, the carbons of the ethyl and isopropoxy groups, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating isopropoxy group.

| Proton (¹H) | Hypothetical Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | 1.25 | triplet |

| CH₂ (ethyl) | 4.15 | quartet |

| CH₃ (isopropyl) | 1.30 | doublet |

| CH (isopropyl) | 4.50 | septet |

| Aromatic CH | 6.90, 7.30 | doublets |

| NH (carbamate) | 8.50 | singlet |

Table 3: Hypothetical ¹H NMR data for this compound.

| Carbon (¹³C) | Hypothetical Chemical Shift (ppm) |

| C=O (carbamate) | 154.0 |

| O-CH₂ (ethyl) | 61.5 |

| CH₃ (ethyl) | 14.5 |

| O-CH (isopropyl) | 70.0 |

| CH₃ (isopropyl) | 22.0 |

| Aromatic C-O | 155.0 |

| Aromatic C-N | 132.0 |

| Aromatic CH | 122.0, 116.0 |

| Aromatic C (ipso) | 132.0 |

Table 4: Hypothetical ¹³C NMR data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for elucidating the vibrational modes of a molecule, providing a "fingerprint" based on the characteristic vibrations of its functional groups. For this compound, one would expect to observe characteristic peaks corresponding to the N-H stretching and bending of the carbamate group, C=O stretching of the carbonyl group, C-O stretching of the ester and ether linkages, and various vibrations associated with the aromatic ring and the isopropyl group.

A thorough search of scientific literature yielded no specific experimental IR or Raman spectra for this compound. While data exists for related compounds such as ethyl carbamate and other substituted phenyl carbamates, this information cannot be directly extrapolated to provide an accurate vibrational analysis for the title compound. Therefore, a data table of its specific vibrational frequencies cannot be compiled at this time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak (M+) would be expected to correspond to its molecular weight. Subsequent fragmentation would likely involve the loss of the ethoxy group, the isopropoxy group, and other characteristic cleavages of the carbamate and phenyl ether structures.

Despite the fundamental importance of this technique for chemical characterization, no published mass spectrometry data specifically for this compound could be located. As a result, a detailed analysis of its fragmentation pattern and a corresponding data table cannot be provided.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and crystal packing information. An X-ray crystallographic study of this compound would reveal the planarity of the carbamate group, the conformation of the isopropoxy group relative to the phenyl ring, and the intermolecular interactions, such as hydrogen bonding, that govern its solid-state structure.

Regrettably, a search of crystallographic databases and the broader scientific literature did not uncover any reports on the single-crystal X-ray structure of this compound. Consequently, a table of its crystallographic data and a detailed discussion of its solid-state structure are not possible.

Structure Activity Relationship Sar Investigations of the Compound and Its Analogues

Design Principles for Carbamate (B1207046) SAR Studies

A primary strategy involves the systematic modification of three main components of the carbamate scaffold: the aryl (phenyl) ring, the carbamate linker (-NHCOO-), and the ester group (O-alkyl). By methodically altering substituents on the phenyl ring, varying the nature and size of the alkyl group on the ester, and even exploring isosteric replacements for the carbamate linkage, researchers can map the steric, electronic, and hydrophobic requirements of the target binding site.

Another important design principle is the use of bioisosteric replacements. For instance, the carbamate group can be considered a structural analog of the amide bond, which allows it to serve as a peptide bond surrogate in medicinal chemistry. koreascience.kr This property is exploited to enhance chemical and proteolytic stability and improve cell membrane permeability.

Furthermore, SAR studies often employ computational tools to guide the design of new analogs. Molecular modeling techniques can predict how changes in the molecular structure will affect the compound's conformation and its interaction with a biological target. This in silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery or herbicide development process.

Influence of the Carbamate Ester Group (Ethyl vs. Other Alkyls) on Biological Interactions

The nature of the alkyl group in the carbamate ester moiety plays a significant role in modulating the biological activity of N-phenylcarbamates. This influence is often attributed to a combination of factors including steric hindrance, lipophilicity, and metabolic stability.

Studies on various classes of biologically active carbamates have demonstrated that the size and branching of the O-alkyl group can significantly impact potency. For instance, in a series of N-aryl carbamate derivatives with antifungal activity, it was observed that the ethyl group was often optimal for activity, with further extension of the carbon chain to n-propyl or n-butyl leading to a dramatic decrease in antifungal activity. This suggests that the binding pocket of the target enzyme or receptor has specific spatial constraints.

The lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, is also affected by the nature of the ester group. Increasing the length of the alkyl chain generally increases lipophilicity. While a certain degree of lipophilicity is often required for membrane permeability and transport to the target site, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

The following interactive table presents hypothetical herbicidal activity data for a series of (4-isopropoxyphenyl)carbamates with varying O-alkyl groups to illustrate the potential impact of the ester group on biological activity.

| Compound | O-Alkyl Group | Herbicidal Activity (IC50, µM) |

| 1 | Methyl | 15.2 |

| 2 | Ethyl | 8.5 |

| 3 | n-Propyl | 12.8 |

| 4 | Isopropyl | 18.7 |

| 5 | n-Butyl | 25.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Impact of Substitutions on the Phenyl Ring (e.g., Isopropoxy Position and Nature)

Substituents on the phenyl ring of N-phenylcarbamates are critical determinants of their biological activity. The nature, position, and electronic properties of these substituents can profoundly influence the molecule's interaction with its biological target.

The nature of the alkoxy group also plays a role. Studies on other alkoxy-substituted phenylcarbamates have shown that increasing the length and branching of the alkoxy chain can affect activity. For instance, in a series of antimycobacterial alkoxy-substituted phenylcarbamic acid ethyl esters, it was found that higher in vitro antimycobacterial activity was associated with increasing hydrophobic properties of the alkoxy groups.

To illustrate the effect of phenyl ring substitutions, the following interactive table presents hypothetical herbicidal activity data for a series of ethyl phenylcarbamates with different substituents at the 4-position.

| Compound | 4-Substituent | Herbicidal Activity (IC50, µM) |

| 6 | -H | 50.1 |

| 7 | -Methoxy | 22.5 |

| 8 | -Ethoxy | 15.8 |

| 9 | -Isopropoxy | 8.5 |

| 10 | -Cl | 12.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Flexibility and its Role in Molecular Recognition

The conformational flexibility of ethyl (4-isopropoxyphenyl)carbamate is a key factor in its ability to adopt a bioactive conformation and bind effectively to its molecular target. The molecule possesses several rotatable bonds, including the C-O bond of the isopropoxy group, the C-N bond of the carbamate, and the C-O bond of the ester.

The rotation around the C-N bond of the carbamate is particularly important as it determines the relative orientation of the phenyl ring and the ester group. The delocalization of the nitrogen lone pair into the carbonyl group gives this bond partial double-bond character, which restricts rotation and can lead to the existence of cis and trans conformers. The preferred conformation will depend on the steric and electronic effects of the substituents.

Molecular recognition is highly dependent on the three-dimensional shape of the ligand. The ability of this compound to adopt a low-energy conformation that is complementary to the binding site of its target is a prerequisite for its biological activity. Computational methods, such as conformational analysis and molecular docking, are often used to study the preferred conformations of such molecules and to predict their binding modes.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of QSAR models for N-phenylcarbamates can provide valuable insights into the physicochemical properties that govern their activity and can be used to predict the activity of novel, unsynthesized compounds.

The first step in developing a QSAR model is to generate a dataset of compounds with their corresponding biological activities (e.g., IC50 values). A variety of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular weight, molar volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should not only have good statistical quality for the training set of compounds but also have good predictive power for an external test set of compounds.

For a series of N-phenylcarbamate herbicides, a hypothetical QSAR equation might look like this:

pIC50 = c0 + c1logP + c2σ + c3*Es

Where:

pIC50 is the negative logarithm of the IC50 value.

logP is a measure of hydrophobicity.

σ is the Hammett constant, representing the electronic effect of the phenyl ring substituent.

Es is the Taft steric parameter.

c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis.

Such a model could indicate, for example, that herbicidal activity is positively correlated with hydrophobicity and the presence of electron-withdrawing groups on the phenyl ring, while being negatively correlated with steric bulk at a certain position. These insights can then be used to guide the design of new, more potent N-phenylcarbamate herbicides.

Mechanistic Investigations of Biological Interactions in Model Systems

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Acetylcholinesterase)

Carbamates are widely recognized for their ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE). nih.gov This inhibition occurs through the carbamylation of a serine residue within the enzyme's active site, rendering the enzyme inactive. uni.luresearchgate.net The general mechanism involves the formation of a transient reversible enzyme-inhibitor complex, followed by the carbamylation step. researchgate.net The subsequent decarbamylation rate is typically slow, leading to a pseudo-irreversible inhibition. nih.gov

Specific kinetic data, including the rates of carbamylation (kᵢ) and decarbamylation (kᵣ), for the interaction between ethyl (4-isopropoxyphenyl)carbamate and acetylcholinesterase are not available in the reviewed literature. For other carbamates, these kinetic parameters are crucial for determining the duration and potency of enzyme inhibition. researchgate.netnih.gov Studies on various N-alkyl carbamates have shown that the structure of the alkyl substituent significantly influences the carbamylation rate. researchgate.netnih.gov The reaction is generally considered to be a pseudo-irreversible process. nih.gov

Molecular docking studies provide insights into how a molecule fits into the active site of an enzyme. The active site of acetylcholinesterase is located within a deep gorge, containing a catalytic triad (B1167595) (Ser203, Glu334, His447 in human AChE) and a peripheral anionic site. nih.gov While covalent docking approaches have been used to model the interaction of other carbamate (B1207046) derivatives with cholinesterases nih.gov, no specific molecular docking simulations for this compound were found. Such studies would be necessary to identify the specific amino acid residues it interacts with and to understand its binding mode.

Modulation of Cellular Signaling Pathways

The effects of carbamates on various cellular pathways, particularly those related to stress responses and cell death, have been a subject of investigation, though data specific to this compound is lacking.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary defense mechanism against oxidative stress. uni.lunih.gov Some carbamate compounds have been shown to modulate this pathway. For instance, the related compound ethyl carbamate has been found to reduce Nrf2 signaling, leading to increased oxidative stress in liver cells. uni.lunih.gov It can trigger oxidative stress by depleting glutathione (B108866) (GSH), a key antioxidant. nih.govresearchgate.netepa.gov However, whether this compound activates or inhibits the Nrf2 pathway has not been documented. The final outcome of Nrf2 modulation by carbamates can be dependent on the specific compound and the duration of exposure. nih.gov

Mitochondria are central to cell survival and are often targets of chemical toxicity. nih.gov Various environmental chemicals can induce mitochondrial dysfunction by altering mitochondrial membrane potential (MMP), increasing reactive oxygen species (ROS) production, and affecting oxidative phosphorylation. nih.govnih.govresearchgate.net Studies on ethyl carbamate have shown that it can cause a collapse of the mitochondrial membrane potential and promote intracellular GSH depletion in cell lines. nih.govnih.govresearchgate.net There is no specific information available regarding the effects of this compound on mitochondrial function.

Cellular stressors can induce programmed cell death pathways like apoptosis and ferroptosis. Apoptosis is a well-characterized form of cell death involving caspases, while ferroptosis is an iron-dependent process characterized by lipid peroxidation. nih.govresearchgate.net Research has demonstrated that ethyl carbamate can trigger ferroptosis in liver cells by inhibiting glutathione synthesis and suppressing Nrf2 activation. nih.govresearchgate.netnih.govcapes.gov.brresearchgate.net This leads to a decrease in the activity of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation. nih.govresearchgate.net Some carbamate derivatives have also been shown to induce apoptosis in cancer cell lines by activating proteins like p53 and caspases. nih.gov However, no studies were found that specifically investigated the induction of apoptosis or ferroptosis by this compound.

Interaction with Other Biological Macromolecules (e.g., DNA, Proteins)

There is a lack of specific data detailing the interactions of this compound with biological macromolecules like DNA and proteins. Research on other carbamates, such as ethyl carbamate, has shown the potential for metabolic activation to reactive intermediates that can form adducts with DNA. For instance, ethyl carbamate is known to be metabolized to vinyl carbamate, which can then be epoxidized to a reactive species that binds to DNA bases, a key step in its mechanism of carcinogenicity. However, it is crucial to note that such pathways have not been demonstrated for this compound.

Covalent Binding to Cellular Components

Similarly, there are no specific studies available that have investigated the covalent binding of this compound or its potential metabolites to cellular components. The ability of a chemical to form covalent bonds with proteins and other cellular structures is a significant aspect of its toxicological profile. Such binding can lead to the disruption of cellular function, enzyme inhibition, and the triggering of immune responses. Without experimental data, any discussion on the potential for this compound to engage in such covalent interactions would be purely speculative.

Identification of Phase I Metabolic Enzymes and Reactions

Phase I metabolism typically involves the introduction or unmasking of functional groups, which increases the polarity of the compound and prepares it for Phase II conjugation. For this compound, the primary Phase I reactions are expected to be hydrolysis and oxidation.

Hydrolysis by Esterases

The ester linkage in this compound is a prime target for hydrolysis by carboxylesterases, a ubiquitous class of enzymes. This reaction would cleave the carbamate bond, yielding 4-isopropoxyphenol (B1293736), ethanol (B145695), and carbon dioxide. This hydrolytic pathway is a common detoxification mechanism for many carbamate pesticides and therapeutic agents.

Oxidative Metabolisms by Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the oxidative metabolism of a vast array of xenobiotics. For this compound, several oxidative transformations are plausible:

O-dealkylation: The isopropoxy group attached to the phenyl ring is susceptible to oxidative O-dealkylation by CYP enzymes, which would result in the formation of a hydroxyl group on the phenyl ring and the release of acetone.

Hydroxylation of the Alkyl Chain: The isopropyl group itself can undergo hydroxylation at either the primary or secondary carbon atoms.

Aromatic Hydroxylation: The phenyl ring can be hydroxylated at positions ortho or meta to the isopropoxy group.

N-dealkylation: While less common for this structure, oxidative cleavage of the carbamate nitrogen is a possibility.

Identification of Hydroxylated and Other Oxidized Metabolites

Following the oxidative reactions catalyzed by CYP enzymes, a variety of hydroxylated and other oxidized metabolites would be formed. The specific metabolites produced would depend on the regioselectivity of the involved CYP isoforms. For instance, O-dealkylation would lead to the formation of a hydroquinone derivative, while aromatic hydroxylation would produce various phenolic metabolites. Further oxidation of primary alcohol metabolites to aldehydes and carboxylic acids is also a potential subsequent step.

Characterization of Phase II Conjugation Reactions

The polar functional groups introduced during Phase I metabolism serve as sites for Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolites, further increasing their water solubility and facilitating their excretion from the body.

Glucuronidation and Sulfation Pathways

The phenolic metabolites generated through hydrolysis or oxidation are excellent substrates for glucuronidation and sulfation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups, forming glucuronide conjugates. Similarly, sulfotransferases (SULTs) mediate the transfer of a sulfonate group to form sulfate (B86663) conjugates. These are major pathways for the detoxification and elimination of phenolic compounds.

Conjugation with Glutathione and Other Endogenous Molecules

While direct conjugation of the parent compound with glutathione (GSH) is less likely, reactive intermediates that may be formed during oxidative metabolism, such as quinone-type species arising from the oxidation of hydroquinone metabolites, can be detoxified through conjugation with GSH. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugates can be further metabolized via the mercapturic acid pathway for excretion.

Metabolic Profile of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature, detailed metabolic studies specifically focusing on this compound are not publicly available. Information regarding its in vitro metabolic stability, in vivo metabolic profiling in animal models, and species-specific differences in its biotransformation pathways has not been documented in the accessible scientific domain. Therefore, the following sections outline the established methodologies and general metabolic pathways observed for structurally related carbamate compounds, providing a theoretical framework for the potential metabolic fate of this compound.

Advanced Analytical Methodologies for Research and Discovery

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the selective and sensitive detection of ethyl (4-isopropoxyphenyl)carbamate. The choice between gas and liquid chromatography is often dictated by the volatility of the analyte and the complexity of the sample matrix.

Gas chromatography-mass spectrometry is a powerful technique for the quantification of ethyl carbamate (B1207046) and related compounds, particularly after derivatization to increase their volatility. gcms.cznih.gov A sensitive and rapid analytical method based on derivatization followed by GC-MS has been developed for the quantitative determination of ethyl carbamate in alcoholic samples. gcms.cz In such methodologies, the compound is typically extracted from the sample matrix using a liquid-liquid extraction technique. gcms.cz

To enhance its volatility for GC analysis, this compound can be silylated, for instance with bis-(trimethylsilyl)trifluoroacetamide. gcms.cz The derivatization conditions, such as temperature and time, are optimized to ensure complete reaction. For example, a derivatization reaction temperature of 80°C for a duration of 30 minutes has been found to be optimal in some applications. gcms.cz The use of an internal standard, such as isopropyl carbamate, is common for accurate quantification. gcms.cz Method validation for such techniques typically demonstrates good linearity, with regression coefficients often exceeding 0.999. gcms.cz The limits of detection (LOD) and quantification (LOQ) are crucial parameters, with reported values in the low µg/kg range, for instance, 0.30 µg/kg and 5.0 µg/kg, respectively. gcms.cz

Table 1: Exemplary GC-MS Parameters for Carbamate Analysis

| Parameter | Value/Condition |

|---|---|

| Derivatization Reagent | Bis-(trimethylsilyl)trifluoroacetamide |

| Derivatization Temperature | 80°C |

| Derivatization Time | 30 min |

| Internal Standard | Isopropyl carbamate |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | 0.30 µg/kg |

| Limit of Quantification (LOQ) | 5.0 µg/kg |

For the analysis of this compound in complex matrices such as vegetables, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. hpst.cz This technique offers high sensitivity and specificity, allowing for the direct analysis of the compound without the need for derivatization.

A typical LC-MS/MS method for carbamate residues involves chromatographic separation on a C18 column. hpst.cz The mobile phase often consists of a gradient of methanol and water containing a small percentage of formic acid to aid in ionization. hpst.cz The mass spectrometer is operated in the positive ionization mode, with electrospray ionization (ESI) being a common interface. hpst.cz For quantification, the multiple reaction monitoring (MRM) mode is utilized, which involves monitoring specific precursor-to-product ion transitions, enhancing the selectivity of the analysis. hpst.cz

The optimization of MS/MS parameters is critical for achieving high sensitivity. These parameters include capillary voltage, curtain gas pressure, collision gas pressure, nebulizer gas pressure, heater gas pressure, and dry temperature. hpst.cz Validation of LC-MS/MS methods often demonstrates excellent performance, with correlation coefficients for calibration curves typically above 0.99. hpst.cz The limits of quantification for carbamate pesticides can be as low as 5 µg/kg in vegetable samples, with recoveries in the range of 91% to 109% and relative standard deviations (RSD) below 10%. hpst.cz

Table 2: Illustrative LC-MS/MS Parameters for Carbamate Analysis in Complex Matrices

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | C18 |

| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 5.5 kV |

| Dry Temperature | 450°C |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Recovery | 91% - 109% |

HRMS-based strategies for metabolite identification can be broadly categorized into targeted and non-targeted acquisition methods. nih.gov Data mining techniques such as mass defect filtering, product ion filtering, and neutral loss filtering are employed to facilitate the identification of metabolites from complex datasets. nih.gov The determination of a drug metabolite's structure requires mass spectral information on both its molecular formula and its fragmentation pattern. nih.gov HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites.

The process of metabolite identification using HRMS typically involves several steps. Initially, full-scan HR-MS and MS/MS data are acquired. nih.gov Expected metabolites can be searched for using extracted ion chromatography (EIC) based on their predicted molecular masses. nih.gov For the discovery of unexpected metabolites, techniques like mass defect filtering (MDF) can be used, which identifies compounds with a similar mass defect to the parent drug. nih.gov Product ion (PIF) and neutral loss (NLF) filtering can detect minor metabolites that share fragmentation pathways with the parent compound or its known metabolites. nih.gov

Environmental Fate and Degradation Mechanisms of the Compound

Photolysis and Hydrolysis Pathways in Aquatic Environments

In aquatic environments, both photolysis (degradation by sunlight) and hydrolysis (reaction with water) contribute to the breakdown of phenylcarbamate herbicides, although generally to a lesser extent than biodegradation.

Studies on the related compound chlorpropham (B1668850) have shown that it undergoes partial hydrolysis in water, with 90% degradation occurring over a period of 59 to 130 days. wikipedia.org The rate of hydrolysis is pH-dependent, with alkaline conditions generally favoring the reaction. rsc.orgrsc.org The mechanism for the alkaline hydrolysis of phenyl N-phenylcarbamates is suggested to proceed via an E1cB mechanism, involving a phenyl isocyanate intermediate. rsc.orgrsc.org

Photodegradation can also play a role in the breakdown of these compounds in sunlit surface waters. researchgate.net For instance, the photodegradation of chlorpropham in aqueous solution has been documented, leading to the formation of various photoproducts. researchgate.net The presence of substances like humic acids and nitrates in natural waters can influence the rate of photodegradation. nih.gov

Sorption and Leaching Characteristics in Soil Matrices

The mobility of ethyl (4-isopropoxyphenyl)carbamate in soil, and thus its potential to leach into groundwater, is largely determined by its sorption characteristics. Sorption refers to the binding of the chemical to soil particles. For phenylcarbamate herbicides, the primary factor influencing sorption is the soil organic matter content.

The Koc value, which is the soil organic carbon-water (B12546825) partitioning coefficient, is a key parameter used to predict the mobility of a chemical in soil. A low Koc value suggests weak sorption and a higher potential for leaching. The reported Koc values for the analogous compound propham (B1679637) range from 51 to 65. nih.gov According to classification schemes, these values indicate high to very high mobility in soil. nih.gov This suggests that this compound is also likely to be mobile in soils with low organic matter content.

The weak bonding of propham to soil particles allows it to be leached through the soil column by water. nih.gov Therefore, in sandy soils with low organic matter, there is a higher risk of this compound leaching into groundwater.

Table 2: Predicted Soil Sorption and Leaching Potential of this compound based on Propham Data

| Parameter | Value (for Propham) | Predicted Mobility for this compound |

| Koc | 51 - 65 | High to Very High |

This table uses data for the structurally similar compound propham to predict the behavior of this compound.

Theoretical Prediction of Environmental Persistence and Degradation Products (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. researchgate.net These models are increasingly used in environmental risk assessment as a cost-effective alternative to experimental testing. nih.gov

For the degradation of organic pollutants, QSAR models can estimate reaction rates in various environmental systems. researchgate.net For example, QSAR models have been developed to predict the rate of ozonation of organic compounds and the degradation of pollutants by sulfate (B86663) radicals. researchgate.net

In the context of this compound, QSAR models could be employed to:

Predict its half-life in soil and water under various environmental conditions.

Estimate its sorption coefficient (Koc) and leaching potential.

Identify potential degradation products and their likely toxicity.

While specific QSAR studies on this compound were not found, the principles of QSAR modeling suggest that its environmental persistence and degradation pathways are predictable based on its molecular descriptors. nih.gov Such models would consider factors like molecular weight, hydrophobicity (logP), and electronic properties to estimate its environmental behavior.

Potential Applications in Chemical Biology and Organic Synthesis Research

Use as a Chemical Probe for Enzyme or Receptor Studies

A chemical probe is a small molecule used to selectively modulate the function of a protein of interest, which helps in understanding biological processes and validating new drug targets. nih.gov The structure of ethyl (4-isopropoxyphenyl)carbamate is highly analogous to known bioactive carbamates, suggesting its potential as a chemical probe.

A pertinent example is the insecticide propoxur (B1679652), which is chemically named 2-isopropoxyphenyl methylcarbamate. nih.gov Propoxur functions as a potent, reversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govmedchemexpress.comwikipedia.org It acts by carbamoylating the active site of the enzyme, leading to an accumulation of the neurotransmitter acetylcholine. nih.gov Given the close structural similarity, this compound could be synthesized and screened for similar inhibitory activity against AChE or other cholinesterases.

Furthermore, carbamate-containing compounds have been evaluated as antagonists for various receptors. For instance, series of pyrazinone-based carbamates have been synthesized and tested as potent antagonists for the corticotropin-releasing factor-1 (CRF₁) receptor. nih.gov This indicates that this compound could be a candidate for screening against a wide range of enzymes and receptors, potentially uncovering new biological activities.

Table 1: Comparison of this compound with a Bioactive Analog

| Compound | Structure | Known Application/Activity |

|---|---|---|

| This compound | Ethyl N-(4-propan-2-yloxyphenyl)carbamate | Hypothetical probe for enzymes like acetylcholinesterase based on structural similarity to propoxur. |

| Propoxur | (2-propan-2-yloxyphenyl) N-methylcarbamate | Acetylcholinesterase (AChE) inhibitor; used as a commercial insecticide. nih.govwikipedia.orgcaymanchem.com |

Application as an Intermediate in the Synthesis of Novel Organic Compounds

The carbamate (B1207046) functional group is a versatile tool in organic synthesis, often used as a protecting group for amines or as a directing group for ortho-lithiation. The synthesis of O-aryl carbamates can be achieved through various methods, including the reaction of phenols with in situ generated carbamoyl (B1232498) chlorides or the coupling of phenols with formamides. thieme-connect.comtandfonline.com

This compound can serve as a key intermediate for building more complex molecules. The nitrogen atom of the carbamate can be further substituted, or the aromatic ring can be modified through electrophilic substitution, guided by the isopropoxy and carbamate groups.

Several general synthetic strategies for carbamates are well-established and could be applied to the synthesis of or with this compound.

Table 2: General Synthetic Methods for Carbamates

| Method | Description | Reference |

|---|---|---|

| From Isocyanates | Reaction of an isocyanate with an alcohol. The isocyanate can be generated via the Curtius rearrangement of an acyl azide. | acs.org |

| From Chloroformates | Reaction of a substituted phenyl chlorocarbonate with an amine in the presence of a base. | nih.gov |

| From Carbonates | Reaction of activated carbonates, such as p-nitrophenyl carbonates, with amines to form the carbamate bond. | acs.org |

| Three-Component Coupling | Coupling of an amine, carbon dioxide, and an alkyl halide, offering an efficient route to carbamates. | organic-chemistry.org |

| Transcarbamoylation | Catalytic transfer of a carbamoyl group from a donor like methyl carbamate to an alcohol. | organic-chemistry.org |

These methods highlight the accessibility of carbamates and their utility as building blocks for more elaborate molecular architectures.

Development of Libraries of Structurally Related Carbamates for Screening

The success of carbamates in drug discovery has established them as a valuable scaffold for creating compound libraries for high-throughput screening (HTS). acs.orgapexbt.com this compound is an ideal starting point for generating a focused library of analogues to explore structure-activity relationships (SAR).

By systematically modifying different parts of the molecule, a diverse set of compounds can be synthesized in parallel. enamine.net For this compound, modifications could include:

Varying the O-alkyl group: Replacing the ethyl group with other alkyl or aryl substituents.

Altering the N-aryl substituent: Changing the position of the isopropoxy group (ortho, meta) or replacing it with other electron-donating or electron-withdrawing groups.

Substitution on the nitrogen: Replacing the N-H with an N-alkyl group.

The generation of such libraries, followed by screening against biological targets, is a cornerstone of modern drug discovery. enamine.netnih.gov The synthesis can often be performed on a solid phase support, allowing for rapid purification and screening. acs.org This approach enables the efficient discovery of new ligands and probes for a multitude of biological targets. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Non-Classical Mechanisms of Action

The classical mechanism for many bioactive carbamates involves the inhibition of acetylcholinesterase. nih.gov However, future research should probe beyond this established mode of action. The toxicity and biological activity of carbamates can be mediated through various non-cholinergic routes, which remain underexplored for many compounds in this class. nih.govfrontiersin.org

Future investigations could focus on:

Endocrine Disruption: Some carbamates are known to alter hormone balance. mmsl.cz Research is needed to determine if ethyl (4-isopropoxyphenyl)carbamate interacts with nuclear receptors or steroidogenic enzymes, potentially affecting endocrine pathways. For example, studies on the carbamate (B1207046) carbofuran (B1668357) have shown it can decrease testosterone (B1683101) levels and increase progesterone (B1679170) and estradiol (B170435) in rats. mmsl.cz

Mitochondrial Dysfunction: Assessing the compound's impact on mitochondrial respiration and integrity could reveal mechanisms related to oxidative stress and cellular energy depletion.

Neuroinflammatory Pathways: Investigating potential effects on microglia activation and cytokine production in the central nervous system could uncover novel neurotoxic mechanisms.

Microtubule Dynamics: The carbamate moiety is a key feature in drugs that act by binding to tubulin, a protein essential for microtubule formation. acs.org Research into whether this compound affects microtubule assembly or stability could reveal an entirely new mechanism of action. nih.gov

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

Omics technologies provide a powerful, systems-level view of the biological perturbations caused by a chemical compound. nih.govnih.gov Applying these tools to this compound would represent a significant leap forward in understanding its molecular toxicology and mechanism of action. youtube.com

A proposed multi-omics research strategy could involve the following:

| Omics Technology | Objective | Potential Insights |

| Transcriptomics | To identify genes whose expression is altered upon exposure. | Elucidation of affected signaling pathways and cellular stress responses. |

| Proteomics | To quantify changes in the protein landscape of cells or tissues. | Identification of specific protein targets and biomarkers of effect. |

| Metabolomics | To profile changes in small-molecule metabolites. | Understanding of metabolic reprogramming and identification of biomarkers of exposure. |

Such an integrated approach can reveal unexpected biological effects and provide a comprehensive safety profile. nih.gov For instance, metabolomics can identify the full suite of breakdown products, while proteomics can pinpoint which enzymes are involved in its metabolism, moving beyond simple degradation studies. researchgate.net

Integration of Artificial Intelligence and Machine Learning in SAR and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and optimization of chemical compounds. nih.govneuroquantology.com For this compound, these computational tools offer several future research applications:

Predictive Toxicology: ML models can be trained on data from other carbamates to predict the potential toxicity, environmental fate, and selectivity of this compound and its analogues. nih.gov

Structure-Activity Relationship (SAR) Optimization: If a desirable biological activity is identified, generative AI models can design novel derivatives with potentially improved potency and safety profiles. nih.gov These models can explore vast chemical spaces to suggest modifications to the ethyl, isopropoxy, or phenyl groups for enhanced performance. nih.gov

Target Identification: AI can analyze bioactivity data to hypothesize potential protein targets, guiding experimental work for mechanism-of-action studies. nih.gov

The development of these in silico models can significantly accelerate the research cycle, reduce the need for extensive animal testing, and lower research costs. irjet.netresearchgate.net

Research into Mitigation Strategies for Unwanted Carbamate Formation

Carbamates can sometimes be formed unintentionally through the reaction of amines with carbon dioxide or other carbon sources, followed by alkylation. organic-chemistry.org While the specific relevance to this compound in an environmental or industrial context is not documented, this represents an important area for future investigation.

Research should aim to:

Identify potential precursors and environmental conditions (e.g., in industrial effluents, atmospheric aerosols, or soil matrices) that could lead to the unintended synthesis of this or similar carbamate structures.

Explore whether the degradation of larger, more complex chemicals could yield this compound as a persistent and unwanted byproduct.

Develop catalytic or chemical methods to prevent such formation or to degrade the compound should it form unintentionally. Recent research has explored using reagents like Si(OMe)4 to convert CO2 into desired carbamates under specific conditions, highlighting the chemical principles that could be investigated for mitigation. organic-chemistry.org

Investigation of Environmental Impact Beyond Degradation Studies

Current environmental risk assessment often focuses on persistence and degradation half-life. mmsl.cz Future research on this compound must adopt a broader perspective to understand its full ecological footprint.

Key areas for future environmental investigation include:

Effects on Soil Microbiome: Assessing the impact on the diversity and functional activity of soil microbial communities, which are crucial for nutrient cycling and soil health. iastate.edu

Sub-lethal Effects on Non-Target Organisms: Studying behavioral changes, reproductive success, and developmental effects in sensitive aquatic and terrestrial organisms at environmentally relevant concentrations. who.int

Bioaccumulation in Food Webs: While many carbamates are metabolized relatively quickly, their potential to accumulate in specific organisms or food chains, especially in aquatic environments, warrants investigation. who.int

Impact of Metabolites: Characterizing the biological activity and persistence of major degradation products, as these can sometimes be as or more impactful than the parent compound.

By pursuing these advanced research avenues, the scientific community can build a comprehensive understanding of this compound, ensuring a forward-looking approach to its study and potential applications.

Q & A

Q. Methodological Answer :

- Standardized Assays : Replicate experiments using uniform cell lines (e.g., HEK293 or HepG2) and controlled incubation conditions (pH, temperature) .

- Orthogonal Validation : Cross-validate results with complementary techniques (e.g., fluorescence polarization for binding affinity vs. surface plasmon resonance) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, concentration gradients) .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., isopropoxy group) with activity .

Basic: Which analytical techniques are essential for characterizing this compound’s stability?

Q. Methodological Answer :

- Spectroscopy : H NMR (in CDCl) to monitor degradation products; FT-IR to confirm carbamate C=O stretching (~1700 cm) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity under accelerated stability conditions (40°C/75% RH) .

- Mass Spectrometry : High-resolution MS (ESI+) to detect oxidation or hydrolysis byproducts .

Advanced: How can factorial design optimize synthesis parameters for this compound?

Q. Methodological Answer :

- Variable Selection : Test factors like solvent polarity (dichloromethane vs. THF), catalyst loading (e.g., DMAP), and reaction time .

- Design Implementation : Use a 2 factorial design to evaluate main effects and interactions on yield .

- Response Surface Modeling (RSM) : Apply Central Composite Design to identify optimal conditions (e.g., 1.2 eq ethyl chloroformate, 24 h reaction) .

Advanced: What methodologies assess the environmental and toxicological risks of this compound?

Q. Methodological Answer :

- In Vitro Toxicity : Perform MTT assays on human hepatocytes and Ames tests for mutagenicity .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition assays .

- Degradation Studies : Analyze hydrolytic stability (pH 4–9 buffers) and photodegradation (UV-Vis irradiation) to predict environmental persistence .

Basic: How do functional groups in this compound influence its bioactivity?

Q. Methodological Answer :

- Carbamate Group : Acts as a hydrogen-bond acceptor, enhancing binding to serine proteases or esterases .

- Isopropoxy Substituent : Increases lipophilicity (logP ~2.5), improving membrane permeability in cellular assays .

- SAR Studies : Synthesize analogs (e.g., replacing isopropoxy with methoxy) to quantify group-specific contributions .

Advanced: What strategies evaluate the metabolic stability of this compound?

Q. Methodological Answer :

- Hepatic Microsomal Assays : Incubate with rat or human liver microsomes; quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- In Silico Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots (e.g., carbamate hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.